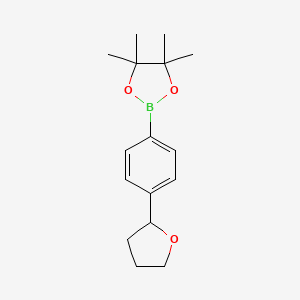

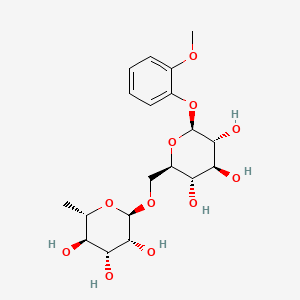

![molecular formula C28H35NO4 B13436019 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

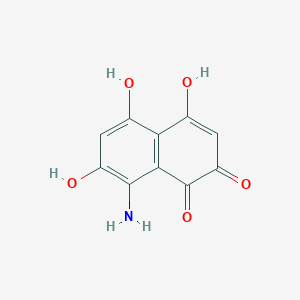

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Corallocin B is a bioactive compound isolated from the fruiting bodies of the basidiomycete mushroom Hericium coralloides. It belongs to the class of isoindolinone derivatives and has garnered significant attention due to its neurotrophic and antiproliferative properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Corallocin B can be synthesized through a series of organic reactions involving high-performance liquid chromatography (HPLC) purification of ethyl acetate extracts derived from dried basidiomes of Hericium coralloides . The synthetic route typically involves the use of reagents such as phosphoryl chloride, dimethylformamide, and aluminum chloride under controlled conditions .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Corallocin B. The compound is primarily obtained through extraction and purification from natural sources, specifically the Hericium coralloides mushroom .

Análisis De Reacciones Químicas

Types of Reactions

Corallocin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its bioactivity .

Common Reagents and Conditions

Common reagents used in the reactions involving Corallocin B include phosphoryl chloride, dimethylformamide, and aluminum chloride. These reactions are typically carried out under controlled temperatures and atmospheric conditions to ensure the desired product yield .

Major Products Formed

The major products formed from the reactions involving Corallocin B include various isoindolinone derivatives, which exhibit different biological activities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Corallocin B exerts its effects by upregulating the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These factors play a crucial role in the growth, maintenance, and survival of neurons. Additionally, Corallocin B’s antiproliferative effects are attributed to its ability to inhibit cell proliferation in cancer cell lines .

Comparación Con Compuestos Similares

Similar Compounds

Corallocin B is part of a group of isoindolinone derivatives, including Corallocin A, Corallocin C, Corallocin D, and Corallocin E .

Uniqueness

What sets Corallocin B apart from its similar compounds is its distinct antiproliferative activity against cancer cell lines and its ability to upregulate brain-derived neurotrophic factor expression . While other corallocins also exhibit neurotrophic properties, Corallocin B’s unique combination of activities makes it a compound of significant interest in scientific research .

Propiedades

Fórmula molecular |

C28H35NO4 |

|---|---|

Peso molecular |

449.6 g/mol |

Nombre IUPAC |

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one |

InChI |

InChI=1S/C28H35NO4/c1-19(2)7-6-8-20(3)9-14-23-26(33-5)17-24-25(27(23)30)18-29(28(24)31)16-15-21-10-12-22(32-4)13-11-21/h7,9-13,17,30H,6,8,14-16,18H2,1-5H3/b20-9+ |

Clave InChI |

NKURVOWZJHPSEP-AWQFTUOYSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=C(C=C3)OC)OC)/C)C |

SMILES canónico |

CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=C(C=C3)OC)OC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

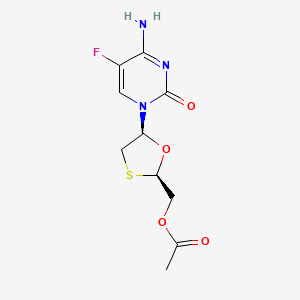

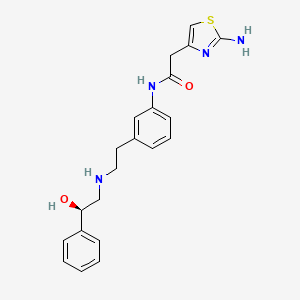

![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

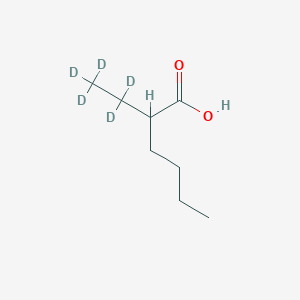

![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)